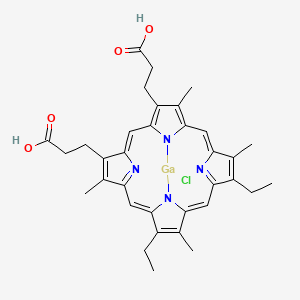
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position. This compound is known for its unique structure, which includes multiple conjugated double bonds and a hydroxyl group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid typically involves the use of starting materials such as eicosapentaenoic acid. The hydroxylation at the 11th position can be achieved through various methods, including enzymatic hydroxylation or chemical hydroxylation using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.
化学反応の分析
Types of Reactions
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of 11-ketoicosa-5,8,12,14,17-pentaenoic acid.
Reduction: Formation of fully saturated icosanoic acid.
Substitution: Formation of 11-chloroicosa-5,8,12,14,17-pentaenoic acid.
科学的研究の応用
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling and membrane fluidity.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and coatings.
作用機序
The mechanism of action of (5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes such as cyclooxygenases and lipoxygenases, influencing the production of eicosanoids.
Pathways Involved: It plays a role in the inflammatory response by modulating the production of pro-inflammatory and anti-inflammatory mediators.
類似化合物との比較
Similar Compounds
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid: Another hydroxylated polyunsaturated fatty acid with similar properties.
(5Z,8Z,11Z,14Z)-eicosatetraenoic acid: A polyunsaturated fatty acid without the hydroxyl group.
Uniqueness
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which confer distinct chemical and biological properties.
特性
分子式 |
C20H30O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
(5E,8E,12E,14E,17E)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3+,9-6+,10-7+,14-11+,16-13+ |
InChIキー |
IDEHSDHMEMMYIR-KDJKBCAASA-N |
異性体SMILES |
CC/C=C/C/C=C/C=C/C(C/C=C/C/C=C/CCCC(=O)O)O |
正規SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)






![N-[(1S)-1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12340140.png)

![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

![(Z)-7-[(2S,3R)-3-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B12340154.png)
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-4,4,5,5,5-d5](/img/structure/B12340156.png)
![2-Butanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12340157.png)
